molecular formula C25H22N4O2S B11523237 3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile

3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B11523237
M. Wt: 442.5 g/mol
InChI Key: WCZLPIXJBACFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino groups, the methoxyphenylcarbonyl group, and the propan-2-ylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the carbonyl group would produce alcohol derivatives.

Scientific Research Applications

3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-5-carbonitrile is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H22N4O2S

Molecular Weight

442.5 g/mol

IUPAC Name

3,6-diamino-2-(4-methoxybenzoyl)-4-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C25H22N4O2S/c1-13(2)14-4-6-15(7-5-14)19-18(12-26)24(28)29-25-20(19)21(27)23(32-25)22(30)16-8-10-17(31-3)11-9-16/h4-11,13H,27H2,1-3H3,(H2,28,29)

InChI Key

WCZLPIXJBACFDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)OC)N)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.